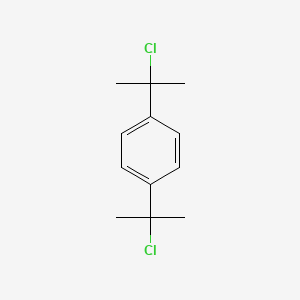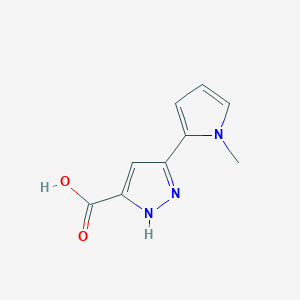
3-Methoxyphenanthrene
Vue d'ensemble
Description
3-Methoxyphenanthrene is an organic compound belonging to the phenanthrene family, which is a class of polycyclic aromatic hydrocarbons. Phenanthrene derivatives, including this compound, are known for their presence in various natural products and their significant biological activities. These compounds are often found in plants and are used as intermediates in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of phenanthrene followed by a CuI-catalyzed methoxylation reaction. This method allows for the selective introduction of methoxy groups at specific positions on the phenanthrene ring . The reaction conditions typically involve the use of molecular bromine and a copper catalyst in a suitable solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
3-Methoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to hydrogenate the aromatic rings of this compound, leading to the formation of partially or fully saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups onto the phenanthrene ring. For example, bromination using molecular bromine can selectively brominate specific positions on the ring .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Molecular bromine, nitric acid
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated methoxyphenanthrene derivatives .
Applications De Recherche Scientifique
3-Methoxyphenanthrene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology: this compound and its derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are studied for their potential therapeutic applications .
Medicine: Due to its biological activities, this compound is investigated for its potential use in drug development. Its derivatives may serve as lead compounds for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its photophysical properties make it useful in the development of photoelectronic devices .
Mécanisme D'action
The mechanism of action of 3-Methoxyphenanthrene involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes and the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . The compound’s antimicrobial activity may result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
- 1-Methoxyphenanthrene
- 9-Methoxyphenanthrene
- 3,9-Dimethoxyphenanthrene
Propriétés
IUPAC Name |
3-methoxyphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFZIMFGSBQXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346201 | |
| Record name | 3-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-06-3 | |
| Record name | 3-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Naphthalenecarboxylic acid, 4-[(4-chloro-3-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1619862.png)
![N-[(4-chlorophenyl)methyl]pyridin-4-amine](/img/structure/B1619865.png)







